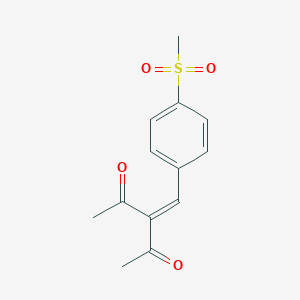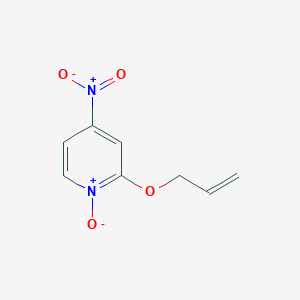
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an allyloxy group at the second position and a nitro group at the fourth position of the pyridine ring, with an additional oxide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium typically involves the nitration of 2-(Allyloxy)pyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using agents such as hydrogen peroxide or peracids to introduce the oxide group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allyloxy)-4-nitropyridine
- 4-Nitropyridine 1-oxide
- 2-Allyloxypyridine
Uniqueness
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is unique due to the combination of the allyloxy and nitro groups on the pyridine ring, along with the oxide group on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
129836-41-5 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-nitro-1-oxido-2-prop-2-enoxypyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-8-6-7(10(12)13)3-4-9(8)11/h2-4,6H,1,5H2 |
InChI Key |
QXZWYXLBKCJZFA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Canonical SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Synonyms |
Pyridine, 4-nitro-2-(2-propenyloxy)-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


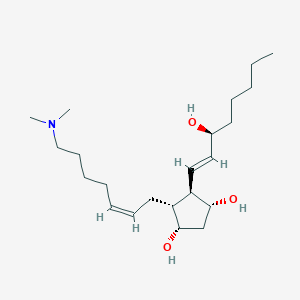
![1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol](/img/structure/B159730.png)
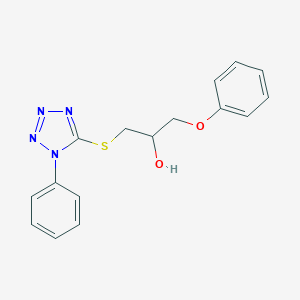

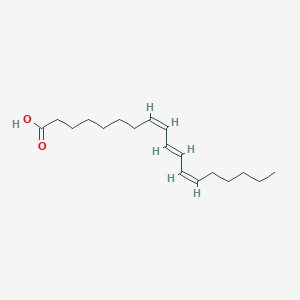
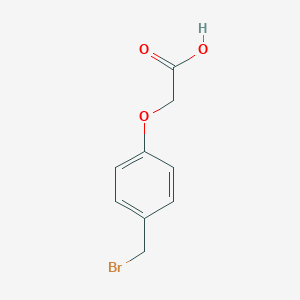
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
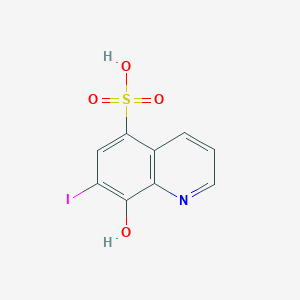
![7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran](/img/structure/B159749.png)
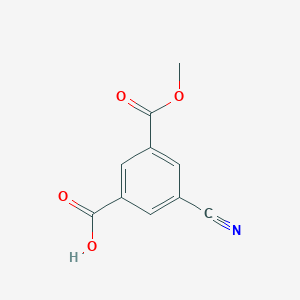

![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
